![molecular formula C15H17P B1266036 Isopropyldiphenylphosphine CAS No. 6372-40-3](/img/structure/B1266036.png)
Isopropyldiphenylphosphine
Overview
Description
Phosphine compounds, including those similar to isopropyldiphenylphosphine, play a crucial role in various chemical reactions and catalytic processes. Their unique chemical and physical properties make them valuable in organic synthesis, catalysis, and material science.
Synthesis Analysis
The synthesis of related phosphine compounds often involves multiple steps, including lithiation, phosphinylation, and reactions with different phosphorus sources. For example, axially dissymmetric bis(triaryl)phosphines in the biphenyl series can be synthesized from diamines via Sandmeyer reaction, lithiation, and subsequent phosphinylation, illustrating a method that could potentially be adapted for this compound synthesis (Schmid et al., 1988).
Molecular Structure Analysis
The molecular structures of phosphine compounds are characterized by their phosphorus-centered bonding environments. X-ray diffraction analyses of similar compounds have revealed complex structures with significant implications for their reactivity and applications in catalysis (Sasaki et al., 2002).
Chemical Reactions and Properties
Phosphine compounds engage in a wide range of chemical reactions, including coupling reactions, hydrogen transfer reactions, and as ligands in catalytic processes. Their chemical reactivity is influenced by the steric and electronic properties of the substituents on the phosphorus atom. For instance, (N-diphenylphosphino)-isopropylanilines and their palladium(II) complexes have shown high catalytic activity in cross-coupling reactions, demonstrating the potential utility of similarly structured phosphines in organic synthesis (Aydemir et al., 2009).
Physical Properties Analysis
The physical properties of phosphine compounds, including solubility, melting points, and boiling points, are critical for their practical applications. These properties are determined by the molecular structure and the nature of substituents on the phosphorus atom. Research on similar compounds, such as tris(2,4,6-triisopropylphenyl)phosphine, provides insights into how bulky aryl groups can influence these physical properties (Sasaki et al., 2008).
Chemical Properties Analysis
The chemical properties of phosphines, including their oxidation states, acidity, and nucleophilicity, are crucial for their roles in chemical reactions and catalysis. Studies on related compounds illustrate the impact of electronic and steric effects on their reactivity and stability, which are essential considerations for the synthesis and application of this compound (Sasaki et al., 2002).
Scientific Research Applications
Catalysis and Polymerization
Isopropyldiphenylphosphine plays a significant role in catalysis and polymerization processes. For instance, the cobalt (II) phosphine complex CoCl2(PiPrPh2)2, synthesized using this compound, has been found highly active and stereospecific for the polymerization of 1,3-butadiene, leading to the production of syndiotactic polybutadiene (Ricci et al., 2005). This discovery has implications for the manufacturing of novel polymers with specific properties.
Synthesis of Heterocycles
This compound is also used in the synthesis of phosphorus heterocycles. In a study, various phosphines, including diphenyl(isopropylthio)phosphine, reacted with bromophenyldiazirine, leading to the formation of cationic N,N‘-bis(phosphine) adducts and heterocycles (Alcaraz et al., 1996). These findings contribute to the development of new compounds in organic chemistry.
Biocatalytic Resolution
In biocatalysis, 2-hydroxyalkyldiphenylphosphines undergo resolution under rabbit gastric lipase catalysis, demonstrating the enantioselective potential of this compound derivatives (Kagan et al., 1991). Such processes are essential in creating optically active compounds, which are crucial in pharmaceutical and fine chemical industries.
Pharmaceutical and Electronic Applications
This compound derivatives find applications in the pharmaceutical and electronics sectors. For example, derivatives like blue-emitting Ir(III) phosphors, where this compound plays a role, are utilized in the fabrication of OLEDs (Hung et al., 2009). This highlights its significance in advanced materials and technology.
Safety and Hazards
Isopropyldiphenylphosphine may cause respiratory irritation, skin irritation, and serious eye irritation . It should be stored in a dry, ventilated place, away from fire and oxidizing agents . Avoid contact with skin and inhalation of gas when using . Wear gloves, goggles, and protective clothing during operation .
Mechanism of Action
Target of Action
Isopropyldiphenylphosphine is primarily used as a ligand and catalyst in various organic synthesis reactions . It plays a crucial role in facilitating these reactions by binding to the active sites of the reactants, thereby lowering the activation energy and speeding up the reaction process .
Mode of Action
As a ligand, this compound interacts with its targets by forming coordinate covalent bonds. This interaction alters the electronic structure of the reactants, enabling them to undergo reactions that they otherwise wouldn’t . It is particularly effective in facilitating cross-coupling reactions such as the Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura reactions .
Biochemical Pathways
For instance, some phosphine compounds are involved in the biosynthesis of terpenoids, a class of natural products with diverse structures and essential biological functions . .
Pharmacokinetics
It’s known that the compound is sensitive to air and should be stored under inert gas at 2-8°c . This suggests that its stability and bioavailability could be significantly affected by environmental conditions and storage methods.
Result of Action
The primary result of this compound’s action is the facilitation of various organic reactions. By acting as a ligand and catalyst, it enables the efficient synthesis of a wide range of organic compounds . The specific molecular and cellular effects of its action would depend on the nature of the reaction and the compounds involved.
properties
IUPAC Name |
diphenyl(propan-2-yl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17P/c1-13(2)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZAIAIZAVMQIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50213143 | |
Record name | Isopropyldiphenylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50213143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6372-40-3 | |
Record name | (1-Methylethyl)diphenylphosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6372-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Isopropyldiphenylphosphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006372403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6372-40-3 | |
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Record name | Isopropyldiphenylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50213143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropyldiphenylphosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.275 | |
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Record name | Isopropyldiphenylphosphine | |
Source | FDA Global Substance Registration System (GSRS) | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Isopropyldiphenylphosphine interact with copper(I) iodide?
A1: this compound acts as a monodentate phosphine ligand, coordinating to copper(I) iodide to form complexes with varying stoichiometries. In a study by Fettouhi et al. [], a 2:1 stoichiometry of this compound to copper(I) iodide resulted in a dimeric four-coordinate complex, [(PPriPh2)2CuI]2. This dimer features a distorted tetrahedral geometry around each copper center, bridged by iodide ligands, forming a P2Cu(μ-I)2CuP2 core [].
Q2: What is the influence of this compound's structure on the geometry of the resulting copper complexes?
A2: The steric bulk of this compound plays a role in the geometry of the copper(I) complexes. Despite having a larger cone angle (150°) than trimethylphosphine (PMe3, 118°), the P-Cu-P bond angle in [(PPriPh2)2CuI]2 (116.29(3)°) is smaller than that observed in [(PMe3)2CuI]2 (120.1°) []. This suggests that factors beyond steric effects, such as packing forces within the crystal lattice, might influence the final geometry.
Q3: What are the catalytic applications of this compound in polymerization reactions?
A3: When combined with methylaluminoxane (MAO), the cobalt(II) complex containing this compound, CoCl2(PiPrPh2)2, exhibits remarkable activity and stereospecificity in the 1,2-polymerization of conjugated dienes []. This catalyst system enables the synthesis of highly stereoregular 1,2 polymers from 1,3-butadiene, E-1,3-pentadiene, 1,3-hexadiene, and 3-methyl-1,3-pentadiene, some of which were previously unattainable [].
Q4: Can you provide the molecular formula and weight of this compound?
A4: The molecular formula for this compound is C15H17P, and its molecular weight is 228.28 g/mol.
Q5: Are there any studies on the stability of this compound or its complexes?
A5: While the provided abstracts do not delve into the detailed stability studies of this compound or its complexes, the successful synthesis and isolation of the copper(I) and cobalt(II) complexes indicate a degree of stability under the reported reaction conditions [, ]. Further investigations into factors influencing stability, such as air and moisture sensitivity, would be beneficial for understanding its long-term storage and handling requirements.
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